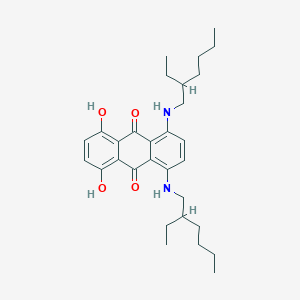
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylhexylamine groups attached to the anthraquinone core, which is further substituted with hydroxyl groups at positions 5 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Amination: The hydroxyl groups at positions 1 and 4 are substituted with 2-ethylhexylamine through a nucleophilic substitution reaction. This step requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified by recrystallization from a solvent mixture, such as water and ethanol, to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification and Isolation: Industrial purification techniques, such as column chromatography and crystallization, are used to isolate the final product.
化学反应分析
Types of Reactions
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in organic redox flow batteries due to its multiple oxidation states.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage systems like redox flow batteries . The molecular targets and pathways involved include electron transfer processes and interactions with redox-active species.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the ethylhexylamine groups.
1,4-Dihydroxyanthraquinone: Lacks the amino groups and has only hydroxyl groups.
1,4-Bis((2-methoxyethyl)amino)anthraquinone: Similar structure with different alkylamine groups.
Uniqueness
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct redox properties and solubility characteristics. This makes it particularly suitable for applications in redox flow batteries and other energy storage systems .
属性
CAS 编号 |
295800-70-3 |
|---|---|
分子式 |
C30H42N2O4 |
分子量 |
494.7 g/mol |
IUPAC 名称 |
1,4-bis(2-ethylhexylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-5-9-11-19(7-3)17-31-21-13-14-22(32-18-20(8-4)12-10-6-2)26-25(21)29(35)27-23(33)15-16-24(34)28(27)30(26)36/h13-16,19-20,31-34H,5-12,17-18H2,1-4H3 |
InChI 键 |
HJPZLFBZKDXVOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



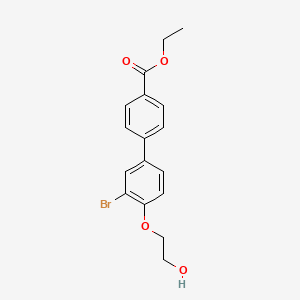
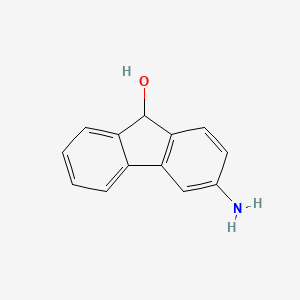
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
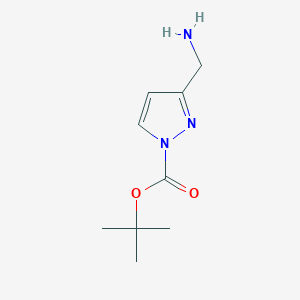
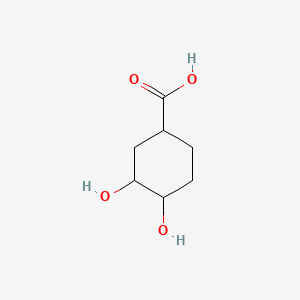
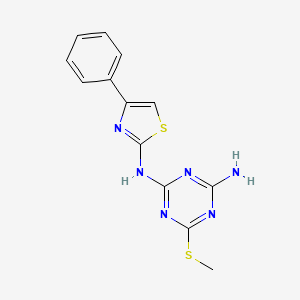
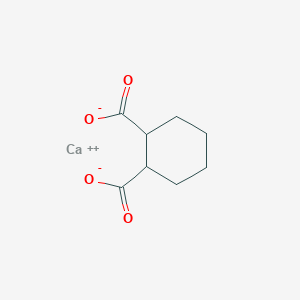
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
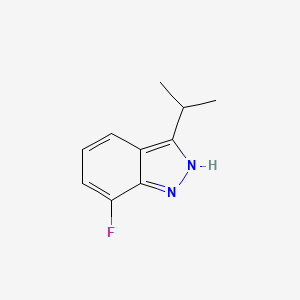
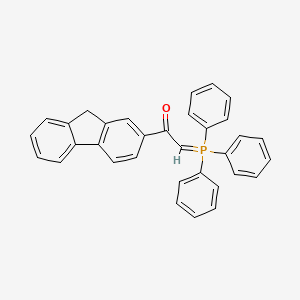
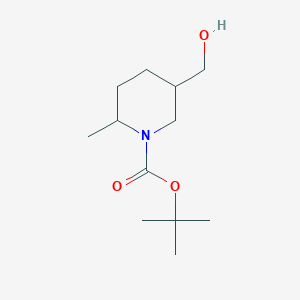
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
